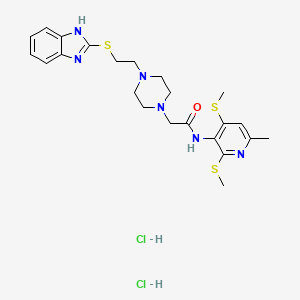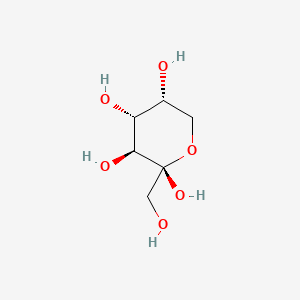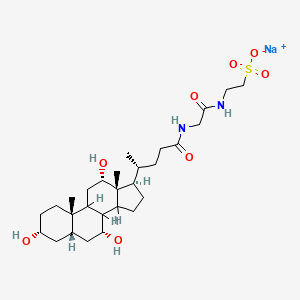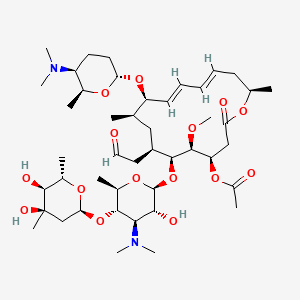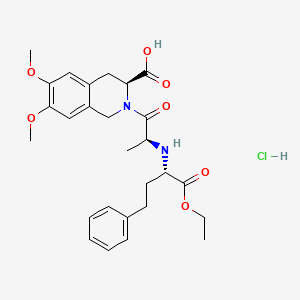
Moexipril hydrochloride
Overview
Description
Moexipril hydrochloride is a pharmaceutical compound used primarily as an angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is converted into its active form, moexiprilat, in the body. This compound is used to treat high blood pressure (hypertension) by relaxing blood vessels, which helps to lower blood pressure and prevent strokes, heart attacks, and kidney problems .
In Vivo
Moexipril hydrochloride has been used extensively in in vivo studies for the evaluation of its pharmacological effects. Studies have shown that this compound has a significant effect on blood pressure and renal function in rodents. In addition, this compound has been used to study the effects of ACE inhibition on the cardiovascular system, including the effects on cardiac remodeling and myocardial infarction.
In Vitro
Moexipril hydrochloride has also been used in vitro studies to evaluate its pharmacological effects. Studies have shown that this compound has a significant inhibitory effect on ACE activity in cell culture. This compound has also been used to study the effects of ACE inhibition on the expression of genes involved in cardiovascular disease, including genes involved in inflammation and oxidative stress.
Mechanism of Action
Moexipril hydrochloride is a prodrug that is converted into moexiprilat in the body. Moexiprilat inhibits the activity of angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, moexiprilat reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. Additionally, the inhibition of ACE also reduces the breakdown of bradykinin, a vasodilator, further contributing to the antihypertensive effects .
Biological Activity
Moexipril hydrochloride has a number of biological activities. In vitro studies have shown that this compound has a significant inhibitory effect on ACE activity. In addition, this compound has been shown to have anti-inflammatory and antioxidant activities, as well as an effect on the expression of genes involved in cardiovascular disease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vivo studies have shown that this compound has a significant effect on blood pressure and renal function in rodents. In addition, this compound has been shown to have anti-inflammatory and antioxidant activities, as well as an effect on the expression of genes involved in cardiovascular disease.
Advantages and Limitations for Lab Experiments
Moexipril hydrochloride has a number of advantages and limitations for laboratory experiments. The main advantage of this compound is that it is a lipophilic compound, which makes it easy to dissolve in aqueous solutions. In addition, this compound is metabolized in the body to the active moexipril, which makes it an ideal compound for in vivo studies. However, this compound has a relatively short half-life, which can limit its use in long-term studies.
Future Directions
The use of moexipril hydrochloride in laboratory experiments is a relatively new field of research and there is still much to be explored. Future research could focus on the use of this compound in combination with other drugs to improve the efficacy of treatment. In addition, further research could focus on the use of this compound in the treatment of other conditions, such as diabetes, obesity and cancer. Furthermore, research could be conducted to explore the use of this compound in the treatment of neurological disorders, such as Alzheimer’s disease. Finally, further research could be conducted to explore the potential of this compound as an anti-inflammatory and antioxidant agent.
Biochemical Analysis
Biochemical Properties
Moexipril hydrochloride interacts with the angiotensin-converting enzyme (ACE) in humans and animals . The mechanism through which moexiprilat, the active metabolite of this compound, lowers blood pressure is believed to be primarily inhibition of ACE activity . ACE is a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the vasoconstrictor substance angiotensin II .
Cellular Effects
This compound works by relaxing blood vessels, causing them to widen . Lowering high blood pressure helps prevent strokes, heart attacks, and kidney problems . It has been found to affect less than 6% of patients who were prescribed moexipril, causing hypotension, dizziness, increased cough, diarrhea, flu syndrome, fatigue, and flushing .
Molecular Mechanism
This compound is a prodrug for moexiprilat, which inhibits ACE in humans and animals . The mechanism through which moexiprilat lowers blood pressure is believed to be primarily inhibition of ACE activity . ACE is a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the vasoconstrictor substance angiotensin II .
Temporal Effects in Laboratory Settings
This compound has been evaluated for safety in more than 2500 patients with hypertension; more than 250 of these patients were treated for approximately one year . The antihypertensive effects of this compound have been proven to continue during therapy for up to 24 months .
Dosage Effects in Animal Models
In animal studies, this compound reduced the infarct area on the mouse brain surface with a dose of 0.3 mg/kg . Other doses were not effective . Single oral doses of 2 g/kg moexipril were associated with significant lethality in mice .
Metabolic Pathways
This compound is rapidly converted to its active metabolite moexiprilat . Conversion to the active metabolite is thought to require carboxyesterases and is likely to occur in organs or tissues, other than the gastrointestinal tract, in which carboxyesterases occur . The liver is thought to be one site of conversion, but not the primary site .
Transport and Distribution
The clearance (CL) for moexipril is 441 mL/min and for moexiprilat 232 mL/min with a t ½ of 1.3 and 9.8 hours, respectively . Moexiprilat is about 50% protein bound . The volume of distribution of moexiprilat is about 183 liters .
Subcellular Localization
This compound is metabolized in the liver to form the pharmacologically active compound moexiprilat . Formation of moexiprilat is caused by hydrolysis of an ethyl ester group . Moexipril is incompletely absorbed after oral administration, and its bioavailability is low .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of moexipril hydrochloride involves multiple steps, starting from the appropriate isoquinoline derivative. The key steps include:
Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.
Functional Group Modifications: Various functional groups are introduced to the isoquinoline core through reactions such as alkylation, acylation, and esterification.
Hydrochloride Formation: The final step involves the conversion of moexipril to its hydrochloride salt by reacting it with hydrochloric acid
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Moexipril hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups in this compound can be hydrolyzed to form moexiprilat.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its therapeutic use.
Substitution: Various substitution reactions can occur, particularly involving the aromatic rings
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used
Major Products
The major product formed from the hydrolysis of this compound is moexiprilat, which is the active form of the drug .
Scientific Research Applications
Moexipril hydrochloride has several scientific research applications, including:
Pharmacological Studies: Used to study the effects of ACE inhibitors on blood pressure and cardiovascular health.
Drug Development: Serves as a model compound for developing new ACE inhibitors with improved efficacy and safety profiles.
Biological Research: Used in studies investigating the role of the renin-angiotensin system in various diseases
Comparison with Similar Compounds
Moexipril hydrochloride is similar to other ACE inhibitors such as enalapril, lisinopril, and ramipril. it has unique properties that distinguish it from these compounds:
Bioavailability: this compound has a different bioavailability profile compared to other ACE inhibitors, which can affect its dosing and efficacy.
Pharmacokinetics: The pharmacokinetic properties, such as half-life and metabolism, vary among ACE inhibitors, influencing their duration of action and side effect profiles
List of Similar Compounds
- Enalapril
- Lisinopril
- Ramipril
- Captopril
- Benazepril
properties
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O7.ClH/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32;/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32);1H/t17-,21-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRAXHBVZQZSIC-JKVLGAQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044267 | |
| Record name | Moexipril hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82586-52-5 | |
| Record name | Moexipril hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82586-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moexipril hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moexipril hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Isoquinolinecarboxylic acid, 2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1), (3S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOEXIPRIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1UMG3UH45 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




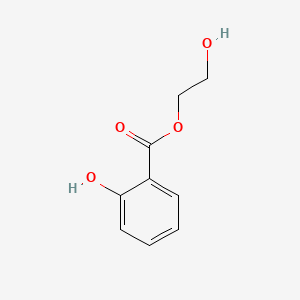

![4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide](/img/structure/B1663813.png)
